molecular formula C25H19Cl2N5O2 B12052264 N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide CAS No. 477732-62-0

N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide

Cat. No.: B12052264
CAS No.: 477732-62-0
M. Wt: 492.4 g/mol
InChI Key: OYWCUSRCZLLREC-CCVNUDIWSA-N
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Description

N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a pyrazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide typically involves multiple steps. One common method includes the condensation of 3,4-dichloroaniline with ethyl acetoacetate to form an intermediate, which is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide
  • N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(m-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide

Uniqueness

N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide is unique due to the presence of both the dichlorophenyl group and the pyrazole ring, which confer specific chemical properties and biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

477732-62-0

Molecular Formula

C25H19Cl2N5O2

Molecular Weight

492.4 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-N'-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]oxamide

InChI

InChI=1S/C25H19Cl2N5O2/c1-16-7-9-17(10-8-16)23-18(15-32(31-23)20-5-3-2-4-6-20)14-28-30-25(34)24(33)29-19-11-12-21(26)22(27)13-19/h2-15H,1H3,(H,29,33)(H,30,34)/b28-14+

InChI Key

OYWCUSRCZLLREC-CCVNUDIWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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